![molecular formula C14H17NO4 B3039446 Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS No. 106910-82-1](/img/structure/B3039446.png)
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Overview
Description
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chemical compound with the formula C14H17NO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is 263.29 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is used as a building block in the synthesis of bioactive compounds, particularly pharmaceuticals. For example, it's a key intermediate in the synthesis of factor Xa inhibitor rivaroxaban analogs, which have potential antithrombotic activity (Trstenjak, Ilaš, & Kikelj, 2013). This synthesis involves Rh2(OAc)4-catalyzed OH and NH carbene insertion reactions, illustrating the chemical versatility of this compound.
Chemoselective Reduction in Drug Synthesis
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is also important in the chemoselective reduction of derivatives, which is a critical process in synthesizing certain drugs. For instance, it is used in the synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants (Brown & Foubister, 1989). The chemoselective reduction process under various metal hydride reducing conditions highlights the compound's utility in specific synthesis routes.
Formation of Isoxazole Derivatives
In another application, ethyl 4-benzyl-5-oxomorpholine-3-carboxylate has been used in the formation of isoxazole derivatives. These derivatives are of interest due to their potential in creating various pharmaceutical and bioactive compounds. The process involves reactions with chlorinated heterocycles to yield substitution products, which are then evaluated for their pharmacological properties (Hung, Janowski, & Prager, 1985).
Inhibitor Synthesis and Study
The compound is also significant in the synthesis of specific enzyme inhibitors. For instance, derivatives of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate have been used in creating inhibitors for enzymes like aldose reductase (Mylari, Beyer, & Siegel, 1991). Such inhibitors are crucial in the study and treatment of conditions like diabetic complications, highlighting the compound's role in medical research.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(17)12-9-18-10-13(16)15(12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRFKIUDOXVXNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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